molecular formula C20H22N2O4S B2581831 4-(benzenesulfonyl)-N-butyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine CAS No. 823829-95-4

4-(benzenesulfonyl)-N-butyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

Cat. No.: B2581831
CAS No.: 823829-95-4
M. Wt: 386.47
InChI Key: PHZRLIYOPMWAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzenesulfonyl)-N-butyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine ( 823829-95-4) is a chemical compound with the molecular formula C20H22N2O4S and a molecular weight of 386.47 g/mol . This high-purity small molecule is offered for research purposes. Compounds featuring a benzenesulfonyl-oxazole core, similar to this one, have been identified as a scaffold of interest in medicinal chemistry research for their potential as inhibitors of cathepsin B, a cysteine protease enzyme . Overexpression of cathepsin B has been linked to various disease pathways, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a significant target for investigative therapeutics . The proposed mechanism of action for such inhibitors involves binding to the enzyme's active site, potentially forming a covalent bond with the catalytic cysteine residue (Cys30), thereby inhibiting its proteolytic activity . This product is intended for use in biochemical research, high-throughput screening assays, and early-stage drug discovery efforts aimed at developing novel therapeutic agents. This compound is supplied for For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-butyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-4-14-21-19-20(27(23,24)17-8-6-5-7-9-17)22-18(26-19)15-10-12-16(25-2)13-11-15/h5-13,21H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZRLIYOPMWAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzenesulfonyl)-N-butyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol

This compound features a benzenesulfonyl group, a butyl chain, and a methoxy-substituted phenyl group attached to the oxazole ring, which may contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on related benzenesulfonamide derivatives has shown promising results against HIV-1 by targeting the HIV-1 capsid protein . The effectiveness of these compounds is often quantified using metrics like EC50 (the concentration required to inhibit viral replication by 50%) and selectivity index (SI), which measures the compound's safety profile.

Table 1: Antiviral Activity Data

CompoundEC50 (μM)CC50 (μM)SI
11a0.37±0.12>35.42>95.22
11b1.06±0.2625.74±2.2324.20
11c0.45±0.15>34.3376.96
11d0.48±0.09>34.3371.36

The data suggests that compounds with certain substitutions on the benzene ring can enhance antiviral activity while maintaining low cytotoxicity.

Anti-inflammatory Activity

In addition to antiviral properties, compounds in this class have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and IL-6 . In vitro studies demonstrated that these compounds could effectively reduce mRNA expression levels of these cytokines in human liver cells treated with lipopolysaccharides (LPS), a common inflammatory stimulus.

Table 2: Anti-inflammatory Activity Data

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)
5f70%65%
4d75%60%

These findings highlight the potential therapeutic applications of this compound in managing inflammatory diseases.

Study on Antiviral Efficacy

A case study involving a series of benzenesulfonamide derivatives demonstrated that modifications at the para position of the phenyl ring significantly influenced antiviral efficacy against HIV-1 . The study highlighted that specific electron-withdrawing groups enhanced activity, suggesting that structural optimization could lead to more potent antiviral agents.

Study on Inflammation Modulation

Another study investigated the anti-inflammatory effects of related compounds in vivo using LPS-induced inflammation models . The results indicated that treatment with these compounds significantly decreased levels of pro-inflammatory cytokines without causing hepatotoxicity, suggesting a favorable safety profile for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name (Core Structure) Core Heterocycle Sulfonyl Group Amine Substituent Position 2 Substituent Key References
Target Compound (Oxazol-5-amine) 1,3-Oxazole Benzenesulfonyl N-butyl 4-Methoxyphenyl Synthesis methods
N-Benzyl-4-[(4-Cl-Ph)SO₂]-2-furyl-oxazol-5-amine 1,3-Oxazole 4-Chlorobenzenesulfonyl N-benzyl 2-Furyl
4-(PhSO₂)-N-(3-MeO-propyl)-2-furyl-oxazol-5-amine 1,3-Oxazole Benzenesulfonyl 3-Methoxypropyl 2-Furyl
2-(4-Cl-PhSO₂)-4-(4-Me-PhSO₂)-thiazol-5-amine 1,3-Thiazole Dual sulfonyl groups 3-Methoxypropyl None (substituents at positions 2 and 4)
MortaparibMild (Thiazol-2-amine) 1,3-Thiazole None 4-Methoxyphenyl Triazole-thiophene
Key Observations:
  • Sulfonyl Groups : The benzenesulfonyl group in the target compound is less electron-withdrawing than the 4-chlorobenzenesulfonyl group in , which may influence binding affinity to hydrophobic pockets.
  • Amine Substituents : The butyl chain in the target compound provides moderate lipophilicity compared to the polar 3-methoxypropyl group in or the aromatic N-benzyl in .
  • Position 2 Substituents : The 4-methoxyphenyl group in the target compound may enhance π-π interactions compared to the 2-furyl group in , which offers less steric bulk.

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4-(benzenesulfonyl)-N-butyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of substituted oxazole precursors. For example:
  • Step 1 : Reacting a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) with an oxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group.
  • Step 2 : Alkylation of the oxazole amine with butyl bromide in the presence of a base like NaH to install the N-butyl moiety.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
    Characterization employs NMR (¹H/¹³C for functional group confirmation), mass spectrometry (HRMS for molecular ion verification), and IR spectroscopy (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane), and refine data using programs like SHELXL to resolve bond lengths, angles, and stereochemistry .
  • Complementary techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm substituent positions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodological Answer :
  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For instance, using continuous flow reactors improves scalability and reduces side reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and adjust conditions in real time .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Controlled replication : Standardize assay conditions (e.g., cell line viability, enzyme purity) to minimize variability.
  • Orthogonal assays : Validate results using multiple methods (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .
  • Analytical troubleshooting : Use LC-MS to confirm compound stability under assay conditions, as decomposition products may skew results .

Q. How can computational modeling guide the investigation of this compound’s mechanism of action?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., enzymes or receptors). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over time.
  • Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., sulfonyl group electrophilicity) influencing reactivity .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM : For structural insights into compound-target complexes at near-atomic resolution .

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